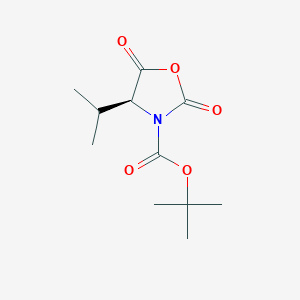

Boc-L-Valine N-carboxyanhydride

Vue d'ensemble

Description

Boc-L-Valine N-carboxyanhydride (NCA) is a specialized monomer used in the ring-opening polymerization (ROP) of α-amino acid NCAs to synthesize polypeptides with controlled sequences and properties. NCAs, first synthesized by Hermann Leuchs in 1906 (referred to as "Leuchs' anhydrides"), enable the production of polypeptides that mimic natural proteins in their ability to form secondary structures (e.g., α-helices, β-sheets) . The tert-butoxycarbonyl (Boc) protecting group in Boc-L-Valine NCA shields the α-amino group during polymerization, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) post-polymerization. This monomer is particularly valuable for introducing hydrophobic valine residues into polypeptides, which influence self-assembly and material properties .

Mécanisme D'action

Target of Action

Boc-L-Valine N-carboxyanhydride, also known as tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate, is a derivative of amino acids . The primary targets of this compound are proteins and peptides in the body. It interacts with these targets to initiate a series of biochemical reactions .

Mode of Action

The compound acts as a building block in the synthesis of polypeptides . It undergoes ring-opening polymerization to form homopolypeptides . This process is catalyzed by metal catalysts . The resulting polypeptides can then interact with various biological targets to exert their effects .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation of polypeptides through ring-opening polymerization . This process is crucial for the synthesis of proteins and peptides, which play vital roles in numerous biological processes .

Pharmacokinetics

Given its role in the synthesis of polypeptides, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the presence of appropriate catalysts and the physiological environment .

Result of Action

The primary result of the action of this compound is the formation of polypeptides . These polypeptides can then participate in various biological processes, potentially influencing cellular functions and contributing to the overall physiological response .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of appropriate catalysts is crucial for its ring-opening polymerization . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Activité Biologique

Boc-L-Valine N-carboxyanhydride (Boc-L-Val-NCA) is a cyclic derivative of the amino acid valine, commonly used in peptide synthesis and polymer chemistry. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and its role in the synthesis of polypeptides. This article explores the biological activity of Boc-L-Val-NCA, highlighting relevant research findings, data tables, and case studies.

Overview of this compound

- Chemical Structure : Boc-L-Val-NCA is derived from L-valine with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The N-carboxyanhydride form allows for ring-opening polymerization (ROP), facilitating the synthesis of polypeptides.

- Molecular Formula : CHNO

- Molecular Weight : 217.26 g/mol

Antimicrobial Properties

Research indicates that compounds derived from valine, including Boc-L-Val-NCA, exhibit significant antimicrobial properties. A study focusing on derivatives of moiramide B, which incorporates valine units, demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .

| Compound | MIC against S. aureus (μg/mL) | MIC against B. subtilis (μg/mL) |

|---|---|---|

| Moiramide B Derivative 1 | 1 | 2 |

| Moiramide B Derivative 2 | 0.5 | 3 |

| Boc-L-Val-NCA | TBD | TBD |

Note: TBD indicates that specific MIC values for Boc-L-Val-NCA were not provided in the reviewed literature.

The mechanism by which Boc-L-Val-NCA exerts its biological effects is primarily associated with its ability to interfere with bacterial cell wall synthesis. It acts as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis . This inhibition disrupts the assembly of bacterial cell walls, leading to cell lysis and death.

Synthesis and Evaluation of Peptide Analogues

In a study examining the synthesis of antimicrobial peptides using Boc-L-Val-NCA as a building block, researchers synthesized several peptide analogues to evaluate their biological activities. These analogues were designed to mimic natural antimicrobial peptides (AMPs) while incorporating non-proteinogenic amino acids to enhance selectivity and potency against pathogens.

- Findings : The modified peptides demonstrated enhanced antimicrobial activity compared to their natural counterparts, with some variants showing effective bacteriolysis against resistant strains of Escherichia coli and Staphylococcus aureus .

Polymerization Studies

The ring-opening polymerization of Boc-L-Val-NCA has been extensively studied for its application in creating biocompatible polymers for drug delivery systems. Research has shown that polymers derived from Boc-L-Val-NCA can be tailored to improve drug solubility and release profiles .

- Research Outcome : Polymers synthesized from Boc-L-Val-NCA exhibited lower cytotoxicity levels while maintaining effective drug delivery capabilities, making them suitable candidates for further development in pharmaceutical applications.

Applications De Recherche Scientifique

Synthesis of Polypeptides

Boc-L-Val-NCA serves as a key building block for the synthesis of polypeptides through ring-opening polymerization (ROP). This method allows for the creation of polypeptides with controlled molecular weights and architectures. The application of Boc-L-Val-NCA in ROP has been demonstrated to yield various polypeptides that exhibit favorable properties for biomedical applications:

- Catalysts : Polypeptides derived from Boc-L-Val-NCA can act as catalysts in asymmetric reactions, such as the Juliá–Colonna epoxidation reaction, enhancing reaction efficiency and selectivity .

- Drug Delivery Systems : The ability to form biodegradable polypeptides makes Boc-L-Val-NCA a candidate for drug delivery systems, allowing for controlled release profiles and improved bioavailability of therapeutic agents .

Pharmaceutical Innovations

The pharmaceutical industry has recognized the utility of Boc-L-Val-NCA in synthesizing active pharmaceutical ingredients (APIs). For example:

- Ganciclovir Valinate : Boc-L-Val-NCA is involved in the synthesis of ganciclovir valinate (Valganciclovir), a prodrug used in treating cytomegalovirus infections. The use of NCA derivatives has simplified the synthetic pathway, improving yields and reducing costs .

- Copaxone® : This drug, a copolymer derived from multiple NCAs including Boc-L-Val-NCA, is used to treat multiple sclerosis. It has generated significant revenue due to its therapeutic efficacy .

Advanced Material Science

Boc-L-Val-NCA is also explored for its potential in developing advanced materials:

- Self-Assembling Structures : Polypeptides synthesized from Boc-L-Val-NCA can form self-assembling structures that are useful in creating nanomaterials and scaffolds for tissue engineering applications .

- Surfactants : The amphiphilic nature of certain polypeptides allows them to act as surfactants in double emulsion systems, which are useful in various industrial applications .

Case Studies and Research Findings

Several studies have documented the successful application of Boc-L-Val-NCA in various contexts:

Q & A

Q. Basic: What are the standard protocols for synthesizing Boc-L-Valine NCA, and how do reaction conditions influence monomer purity?

Answer:

Boc-L-Valine NCA is typically synthesized via the Fuchs-Farthing method, where Boc-protected L-valine reacts with phosgene or triphosgene in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Critical factors include:

- Moisture exclusion : NCAs are highly moisture-sensitive; traces of water lead to hydrolysis or premature polymerization. Use rigorously dried solvents and inert atmosphere (argon/glovebox) .

- Temperature control : Reactions are performed at 0–5°C to minimize side reactions like carbamate formation .

- Purification : Recrystallization from ethyl acetate/hexane mixtures removes unreacted amino acid and phosgene byproducts. Purity is confirmed by FTIR (absence of -OH stretch at 3300 cm⁻¹) and ¹H NMR (sharp singlet for NCA carbonyl at ~4.3 ppm) .

Table 1 : Common impurities and diagnostic methods

| Impurity | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted Boc-Val | TLC (Rf = 0.5 in EtOAc) | Additional recrystallization |

| Hydrolyzed NCA | FTIR (-OH stretch) | Strict anhydrous conditions |

Q. Basic: How does the choice of initiator impact the polymerization kinetics and molecular weight distribution of Boc-L-Valine-based polypeptides?

Answer:

Primary amines (e.g., hexylamine) initiate polymerization via the normal amine mechanism (NAM), where the amine attacks the NCA carbonyl, forming a carbamate intermediate. Key considerations:

- Living vs. non-living systems : Deming’s cobalt-initiated systems enable living polymerization (low dispersity, Đ < 1.2), while conventional amines may show chain-transfer side reactions .

- Molecular weight control : . Deviations occur due to moisture or CO₂ accumulation, which deactivates propagating chains .

- Kinetic monitoring : Real-time FTIR or in-line SEC tracks monomer conversion and Đ. For example, N₂ flow accelerates polymerization by removing CO₂, shifting equilibrium toward chain propagation .

Q. Advanced: How can researchers resolve contradictions in reported molecular weight distributions (Đ) for Boc-L-Valine NCA polymers?

Answer: Discrepancies in Đ often arise from:

- Initiation efficiency : Impure initiators (e.g., amine hydrochlorides) reduce active species, broadening Đ. Pre-purify initiators via distillation or sublimation .

- Solvent polarity : Low-polarity solvents (e.g., DCM) favor NAM, while polar solvents (DMF) promote activated monomer mechanisms (AMM), increasing Đ .

- Analytical limitations : SEC with multi-angle light scattering (SEC-MALS) provides absolute , avoiding calibration biases common in polystyrene-based SEC .

Example data contradiction :

- Glovebox synthesis (Đ = 1.15) vs. N₂ flow (Đ = 1.19) : N₂ flow accelerates polymerization but may introduce minor chain termination due to faster kinetics. Adjust flow rate to balance speed vs. control .

Q. Advanced: What strategies enable sequence-controlled polymerization of Boc-L-Valine NCAs for hybrid block copolymers?

Answer: Sequence control requires orthogonal deprotection and iterative monomer addition:

Deprotection : Use TFA to remove Boc groups post-polymerization, enabling subsequent NCA additions (e.g., Boc-L-Glutamate) .

Hybrid initiators : Gold nanoparticles or macroinitiators (e.g., poly(ethylene glycol)-NH₂) initiate block copolymerization, combining polypeptides with synthetic polymers .

Solid-phase synthesis : Immobilize initiators on resins to synthesize monodisperse oligomers (<20 mer) with defined sequences .

Table 2 : Comparison of sequence-control methods

| Method | Max Length (mers) | Đ | Applications |

|---|---|---|---|

| Living polymerization | 100 | 1.1–1.3 | Stimuli-responsive gels |

| Solid-phase | 20 | 1.05 | Peptide-drug conjugates |

Q. Advanced: How do solvent dielectric constants influence the self-catalyzed polymerization of Boc-L-Valine NCAs?

Answer: Low dielectric solvents (ε < 5, e.g., toluene) stabilize α-helical intermediates, enabling autocatalytic growth :

- Mechanism : The α-helix’s amide protons act as Brønsted acids, protonating incoming NCAs and accelerating ring-opening.

- Kinetic evidence : In toluene, polymerization rates increase 10-fold compared to DCM, with Đ < 1.1 due to stereochemical control .

- Limitations : Limited to hydrophobic NCAs (e.g., Boc-L-Valine); hydrophilic monomers require polar solvents and external catalysts.

Q. Advanced: What experimental designs validate the "living" nature of Boc-L-Valine NCA polymerization under non-inert conditions?

Answer: Three criteria must be met:

Linear vs. conversion : Use SEC-MALS to confirm proportionality. Deviations indicate chain termination .

Chain extension : Add a second monomer (e.g., γ-benzyl-L-glutamate NCA) to existing macroinitiators. Successful extension (SEC shift) confirms living chains .

End-group fidelity : MALDI-TOF detects amine termini (e.g., hexylamide). Loss of end groups (e.g., CO₂ adducts) invalidates livingness .

Case study : N₂ flow methods achieve 90% conversion in 2 hours with living characteristics, whereas glovebox methods require 14 hours .

Q. Advanced: How can researchers integrate Boc-L-Valine polypeptides into stimuli-responsive materials for biomedical applications?

Answer: Functionalization strategies include:

- pH-responsive systems : Incorporate histidine residues (pKa ~6.5) for endosomal escape in drug delivery .

- Thermoresponsive hybrids : Graft poly(N-isopropylacrylamide) to polypeptides for LCST behavior .

- Enzymatic triggers : Use matrix metalloproteinase (MMP)-cleavable sequences in tissue engineering scaffolds .

Key challenge : Balance hydrophobicity (Boc-L-Valine) with biofunctionality. Use co-polymerization with hydrophilic NCAs (e.g., lysine) to tune self-assembly .

Comparaison Avec Des Composés Similaires

Comparison with Similar N-Carboxyanhydrides

Structural and Functional Differences in Protecting Groups

The choice of protecting group in NCAs dictates polymerization efficiency, deprotection strategies, and final polypeptide functionality. Key comparisons include:

- Boc vs. CBZ Groups: Boc deprotection is acid-mediated and orthogonal to CBZ (Z-group), which requires hydrogenolysis. This makes Boc-L-Valine NCA compatible with acid-labile functional groups in multi-step syntheses, whereas CBZ-L-Valine NCA is suited for hydrogenation-tolerant systems .

Comparison with N-Thiocarboxyanhydrides (NTAs)

NTAs, such as Boc-L-Valine NTA, replace the oxygen atom in the anhydride ring with sulfur. This modification alters reactivity:

- Polymerization Efficiency : NTAs exhibit slower ROP rates due to reduced electrophilicity of the thiocarbonyl group, enabling better control over chain length .

- Stability : NTAs are more resistant to hydrolysis than NCAs, advantageous for storage and handling .

Polypeptoids vs. Polypeptides from NCAs

Polypeptoids (N-substituted glycine derivatives) synthesized via NCA ROP differ structurally and functionally from Boc-L-Valine-derived polypeptides:

Polysarcosine (pSar), a polypeptoid, demonstrates "stealth" properties akin to PEG, making it ideal for prolonged circulation in drug delivery, whereas Boc-L-Valine polypeptides contribute to hydrophobic core formation in nanocarriers .

Research Findings and Functional Implications

Polymerization Catalysis and Kinetics

- Crown Ether Acceleration : Crown ethers enhance NCA polymerization in low-polarity solvents by stabilizing propagating amine intermediates. Boc-L-Valine NCA’s steric bulk may reduce this acceleration effect compared to less hindered NCAs (e.g., CBZ-L-Valine NCA) .

- Organocatalytic ROP: Fluorinated alcohols enable rapid, living polymerization of NCAs without metal catalysts. Boc-L-Valine NCA’s compatibility with such systems remains underexplored but promising for biomedical applications .

Functionalization and Compatibility

- Post-Polymerization Modification : Propargyl-containing NCAs (e.g., PLG-NCA) enable click chemistry, whereas Boc-L-Valine NCA requires deprotection prior to conjugation, limiting its modularity compared to "clickable" analogs .

Propriétés

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.